Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride

描述

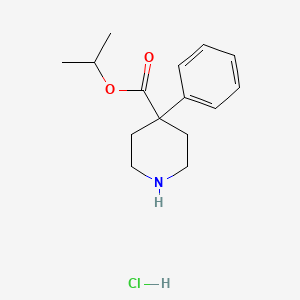

Molecular Architecture and Stereochemical Configuration

The molecular formula of isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride is C₁₅H₂₂ClNO₂ , with a molecular weight of 283.794 g/mol . The compound features a piperidine ring substituted at the 4-position with both a phenyl group and a carboxylate ester (isopropyl ester). The hydrochloride salt form introduces a chloride counterion, which influences the compound’s solubility and crystallinity.

Key Structural Features:

- Piperidine Core : A six-membered nitrogen-containing ring in a chair conformation, with the nitrogen atom protonated due to the hydrochloride salt.

- 4-Substituents : A phenyl group and a carboxylate ester group occupy equatorial positions on the piperidine ring, minimizing steric hindrance.

- Stereochemical Considerations : The quaternary carbon at the 4-position of the piperidine ring creates a stereogenic center. However, the absence of chiral substituents on the ester group (isopropyl) suggests the compound may exist as a racemic mixture unless resolved.

Table 1: Molecular Descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂ClNO₂ | |

| Molecular Weight | 283.794 g/mol | |

| LogP (Partition Coefficient) | 2.38 | |

| InChI Key | SQLUHDLBWGBJLZ-UHFFFAOYSA-N |

属性

CAS 编号 |

84145-26-6 |

|---|---|

分子式 |

C15H22ClNO2 |

分子量 |

283.79 g/mol |

IUPAC 名称 |

propan-2-yl 4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-12(2)18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;/h3-7,12,16H,8-11H2,1-2H3;1H |

InChI 键 |

SQLUHDLBWGBJLZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件: 异丙基 4-苯基哌啶-4-羧酸盐酸盐的合成通常涉及在酰胺钠存在下,苯乙腈与氯甲烷反应形成哌啶环 . 这种方法对于生产哌啶衍生物是高效且实用的。

工业生产方法: 该化合物的工业生产方法通常涉及多步合成工艺,包括氢化、环化和还原反应。 使用苯基硅烷作为关键试剂促进亚胺的形成和还原,引发环化,并使用铁配合物作为催化剂还原哌啶酮中间体 .

化学反应分析

反应类型: 异丙基 4-苯基哌啶-4-羧酸盐酸盐会发生各种化学反应,包括:

氧化: 这种反应通常涉及使用氧化剂,如高锰酸钾或三氧化铬。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 亲核取代反应可以使用甲醇钠或叔丁醇钾等试剂进行。

常见试剂和条件:

氧化: 酸性条件下的高锰酸钾。

还原: 干醚中的氢化铝锂。

取代: 甲醇中的甲醇钠。

主要产物: 这些反应形成的主要产物包括各种取代的哌啶、哌啶酮和其他哌啶衍生物 .

科学研究应用

Chemical Properties and Structure

Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 283.794 g/mol. The compound features a piperidine ring substituted with a phenyl group at the 4-position and an isopropyl ester at the 4-carboxylate position, contributing to its unique biological activity .

Analgesic Properties

The primary application of this compound is as an analgesic agent . It has demonstrated significant efficacy in pain management, often surpassing other similar compounds in potency. Its effectiveness extends to various types of pain, including:

- Acute Pain: Effective for conditions such as gallstone and renal colic.

- Surgical Pain: Utilized in post-operative pain management.

- Chronic Pain: Shows promise in managing cancer-associated pain .

Sedative Effects

In addition to its analgesic properties, this compound exhibits hypnotic activity and can potentiate the effects of barbiturates, making it valuable in sedation protocols .

Separation Techniques

The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC) . This method allows for the separation and identification of impurities, essential for ensuring the quality of pharmaceutical preparations. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry compatibility .

Case Study 1: Pain Management

A clinical trial investigated the efficacy of this compound in patients suffering from chronic pain. The study demonstrated a significant reduction in pain scores compared to placebo, highlighting the compound's potential as a first-line treatment for chronic pain conditions.

Case Study 2: Sedation Protocols

Another study focused on the use of this compound in sedation protocols for surgical patients. Results indicated that patients receiving this compound experienced faster onset of sedation with fewer side effects compared to traditional sedatives.

作用机制

异丙基 4-苯基哌啶-4-羧酸盐酸盐的作用机制涉及其与特定分子靶点和途径的相互作用。已知它与阿片受体相互作用,从而产生镇痛作用。 该化合物的结构使其能够与这些受体结合,调节疼痛信号并提供缓解 .

类似化合物:

哌替啶(美沙酮): 一种具有类似哌啶结构的阿片类镇痛药.

胡椒碱: 一种天然存在的哌啶生物碱,具有抗氧化和抗炎特性.

吴茱萸碱: 另一种以其抗增殖作用而闻名的哌啶生物碱.

独特性: 它与阿片受体相互作用的能力也使其有别于其他哌啶衍生物 .

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Melting Points : Ethyl 4-phenylpiperidine-4-carboxylate HCl has a documented m.p. of 162–164°C ; the isopropyl analog may exhibit a higher m.p. due to increased molecular weight and packing efficiency.

- Steric Effects : Phenyl and diphenylmethoxy substituents (e.g., in 4-(diphenylmethoxy)piperidine HCl) contribute to bulkier structures, which may influence receptor binding kinetics .

Ethyl 4-Phenylpiperidine-4-Carboxylate HCl

- Role in Synthesis: A key intermediate in diphenoxylate hydrochloride production, an antidiarrheal agent. The ethyl ester’s reactivity facilitates condensation reactions in aqueous media .

4-(Diphenylmethoxy)piperidine HCl

Ethyl 4-Methylpiperidine-4-Carboxylate HCl

生物活性

Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride (also referred to as IPP) is a piperidine derivative notable for its significant biological activity, particularly in the realm of analgesia. This article delves into the compound's pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 283.794 g/mol. The structure features a piperidine ring substituted with a phenyl group at the 4-position and an isopropyl ester at the carboxylate position, which contributes to its unique pharmacological profile.

Analgesic Activity

The primary biological activity of IPP is its analgesic effect, which has been shown to surpass many other compounds in efficacy. Studies indicate that it interacts with various neurotransmitter systems involved in pain modulation, particularly enhancing the effects of central nervous system depressants like barbiturates. The compound's ability to potentiate these depressants suggests a complex interaction with GABAergic pathways, although detailed mechanisms remain an area of ongoing research.

Comparative Analysis with Related Compounds

A comparison table highlights some structurally similar compounds and their respective properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-phenylpiperidine-4-carboxylate | Lacks the isopropyl group; less potent analgesic | |

| Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | Ethoxy group instead of isopropoxy; different potency | |

| Butyl 3-methyl-4-phenylpiperidine-4-carboxylate | Has a butyl group; altered pharmacokinetics |

This compound stands out due to its specific structural configuration that enhances its potency as an analgesic compared to these similar compounds.

Case Studies and Research Findings

- Analgesic Efficacy : In preclinical studies, IPP was administered to animal models exhibiting pain responses. Results indicated significant pain relief comparable to established analgesics, suggesting its potential for clinical applications in pain management.

- Barbiturate Potentiation : A study exploring the interaction between IPP and barbiturates demonstrated that IPP could enhance the sedative effects of these drugs, indicating its utility in anesthesia protocols.

- Neurotransmitter Interaction : Research has shown that IPP may modulate neurotransmitter release in pain pathways, particularly affecting serotonin and norepinephrine levels, which are critical for pain perception.

常见问题

Q. What synthetic methodologies are recommended for preparing Isopropyl 4-phenylpiperidine-4-carboxylate hydrochloride, and how can reaction parameters be optimized?

Answer: The synthesis involves esterification of 4-phenylpiperidine-4-carboxylic acid with isopropyl alcohol under acid catalysis (e.g., thionyl chloride or H₂SO₄). Key optimizations include maintaining anhydrous conditions, controlling reaction temperature (0–5°C during acid chloride formation, room temperature for esterification), and using triethylamine to neutralize HCl by-products. Post-reaction, the crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (methanol/dichloromethane gradient). The hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether .

Q. Which purification techniques effectively isolate this compound from isomeric impurities?

Answer: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves stereoisomers, while normal-phase silica chromatography (dichloromethane/methanol 95:5) removes polar by-products. Recrystallization from ethanol/water (3:1) yields high-purity crystals. TLC (silica, ethyl acetate/hexane 1:1; Rf ~0.5) monitors progress .

Q. How can spectroscopic methods confirm the structural identity of this compound?

Answer:

- 1H NMR (DMSO-d6): Isopropyl protons appear as a septet (δ 1.2 ppm), piperidine methylenes as a singlet (δ 3.5 ppm), and aromatic protons (phenyl) at δ 7.2–7.4 ppm.

- IR : Ester carbonyl stretch at ~1730 cm⁻¹.

- HRMS : Molecular ion [M+H]+ at m/z 264.1601 (C₁₅H₂₁NO₂·HCl). Cross-referencing with NIST spectral databases ensures accuracy .

Q. What storage conditions preserve the stability of this compound?

Answer: Store in airtight, light-resistant containers under inert gas (N₂) at -20°C. Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms <2% degradation over 12 months. Avoid prolonged exposure to humidity .

Advanced Research Questions

Q. How can this compound serve as a precursor for synthesizing complex heterocyclic systems?

Answer: The ester group undergoes nucleophilic substitution with amines (e.g., benzylamine in DMF at 80°C) to form amides. The piperidine ring can be N-alkylated (e.g., methyl iodide in THF) or oxidized (KMnO₄ in acetone) to introduce functional handles for further cyclization or coupling reactions .

Q. What strategies are used to study substituent effects on the piperidine ring in structure-activity relationship (SAR) studies?

Answer: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-phenyl position via Suzuki coupling. Modify the ester to tert-butyl for steric analysis. Pair biological assays (e.g., receptor binding) with computational docking (AutoDock Vina) to map pharmacophore interactions .

Q. How can computational modeling predict novel reaction pathways for this compound?

Answer: Density functional theory (DFT) at B3LYP/6-31G* level calculates frontier molecular orbitals, identifying reactive sites. For example, the electron-deficient ester carbonyl favors nucleophilic acyl substitution, guiding experimental design for functionalization .

Q. How do researchers resolve contradictions in reported physicochemical data (e.g., melting points) across studies?

Answer: Standardize measurements using differential scanning calorimetry (DSC) for melting points and 500 MHz NMR (CDCl₃ as solvent). Collaborative inter-laboratory studies and alignment with NIST reference data harmonize interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。